molecular formula C7H9N3 B6615047 2-(1H-imidazol-5-yl)-2-methylpropanenitrile CAS No. 21150-00-5

2-(1H-imidazol-5-yl)-2-methylpropanenitrile

Cat. No.: B6615047
CAS No.: 21150-00-5
M. Wt: 135.17 g/mol
InChI Key: ABQAPKYDDFHBEG-UHFFFAOYSA-N
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Description

2-(1H-imidazol-5-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an imidazole ring substituted with a nitrile group and a methyl group.

Preparation Methods

The synthesis of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile typically involves the formation of the imidazole ring followed by the introduction of the nitrile and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

2-(1H-imidazol-5-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-(1H-imidazol-5-yl)-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

2-(1H-imidazol-5-yl)-2-methylpropanenitrile can be compared with other imidazole derivatives such as:

    2-(1H-imidazol-4-yl)-2-methylpropanenitrile: Similar structure but with a different position of the imidazole ring substitution.

    2-(1H-imidazol-5-yl)-2-ethylpropanenitrile: Similar structure but with an ethyl group instead of a methyl group.

    2-(1H-imidazol-5-yl)-2-methylbutanenitrile: Similar structure but with a longer carbon chain

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of the nitrile group, which contribute to its distinct chemical and biological activities.

Biological Activity

2-(1H-imidazol-5-yl)-2-methylpropanenitrile, a compound with a unique imidazole structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring and a nitrile group, which contribute to its chemical reactivity and biological properties. The compound's molecular formula is C₇H₈N₄, with a molecular weight of approximately 152.16 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity with an MIC value of 16 µg/mL against MRSA, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. It appears to inhibit cell proliferation in several cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects by modulating specific signaling pathways involved in cell growth and apoptosis. It has been suggested that it interacts with enzymes associated with cancer progression, potentially leading to reduced tumor growth.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A screening campaign identified derivatives of imidazole compounds, including this compound, showing promising anti-MRSA activity. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Cancer Cell Line Studies :
    • Research conducted on various cancer cell lines indicated that this compound inhibited cell proliferation significantly at concentrations as low as 10 µM. This suggests a strong potential for further development as a therapeutic agent in oncology.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and survival in both bacterial and cancer cells.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many imidazole derivatives exhibit biological activity, the unique structure of this compound may confer distinct advantages in terms of potency and selectivity.

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundImidazole derivativeMIC = 16 µg/mLSignificant at 10 µM
1-MethylimidazoleImidazoleModerateLow
BenzimidazoleBenzene derivativeLowModerate

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7(2,4-8)6-3-9-5-10-6/h3,5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQAPKYDDFHBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21150-00-5
Record name 2-(1H-imidazol-4-yl)-2-methylpropanenitrile
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